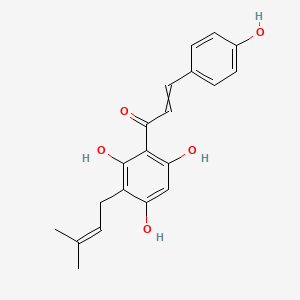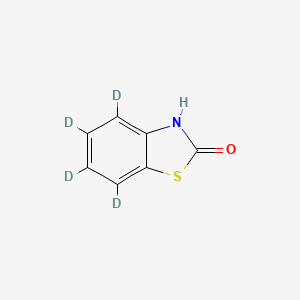
2(3H)-Benzothiazolone-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolone-d4: is a deuterated derivative of 2(3H)-benzothiazolone, a heterocyclic compound containing sulfur and nitrogen atoms in its structure. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-benzothiazolone-d4 typically involves the deuteration of 2(3H)-benzothiazolone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 2(3H)-benzothiazolone with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control.
Chemical Reactions Analysis
Types of Reactions: 2(3H)-Benzothiazolone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazolone ring. For example, halogenation using reagents like bromine (Br2) or chlorine (Cl2) can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Halogenated benzothiazolone derivatives
Scientific Research Applications
2(3H)-Benzothiazolone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2(3H)-benzothiazolone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing the efficacy of antimicrobial agents . The deuterium atoms in the molecule can also influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways.
Comparison with Similar Compounds
2(3H)-Benzothiazolone: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
Benzothiazole: A related heterocyclic compound with a similar structure but lacking the carbonyl group at the 2-position.
Benzoxazole: Another heterocyclic compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness: 2(3H)-Benzothiazolone-d4 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and metabolic studies
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
155.21 g/mol |
IUPAC Name |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |
InChI Key |
YEDUAINPPJYDJZ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)S2)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


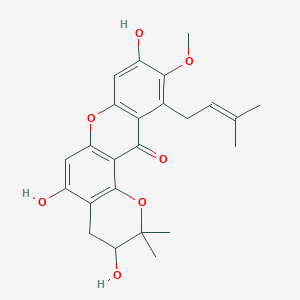
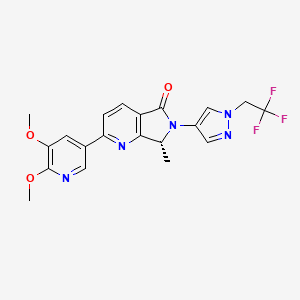
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate](/img/structure/B12426452.png)
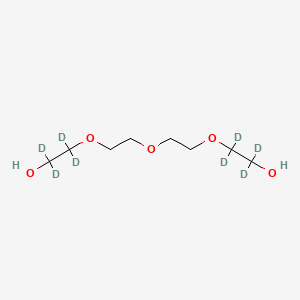

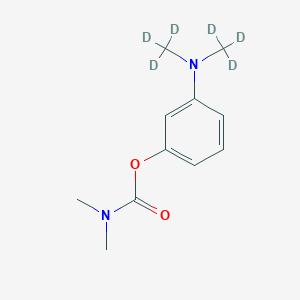
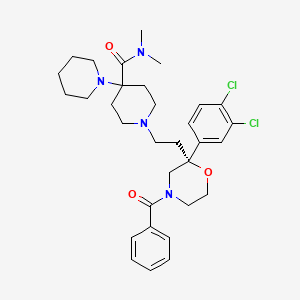
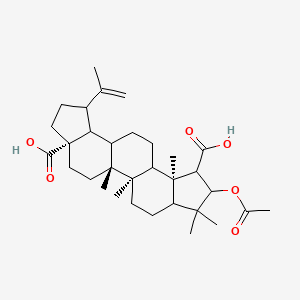
![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
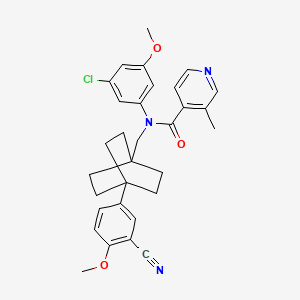
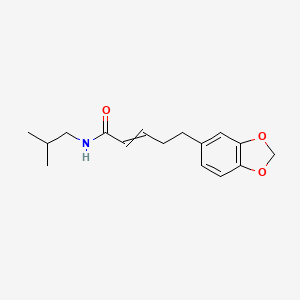
![3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
